molecular formula C13H18N2O2S B1526159 tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate CAS No. 1343823-07-3

tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate

Cat. No. B1526159
M. Wt: 266.36 g/mol
InChI Key: ZWHTXZYBQQDBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate” is a chemical compound with the molecular formula C13H18N2O2S. It has a molecular weight of 266.36 . It is used for research purposes .

Scientific Research Applications

Catalyzed Lithiation and Functionalization

Ortiz, Guijarro, and Yus (1999) demonstrated the catalyzed lithiation of a N-(chloromethyl) carbamate, leading to functionalized carbamates through reactions with various electrophiles. This methodology offers a route to substituted 1,2-diols from carbonyl compounds, highlighting the versatility of carbamate derivatives in synthetic organic chemistry Ortiz, Guijarro, & Yus, 1999.

Structural Characterization and Hydrogen Bond Analysis

Das et al. (2016) synthesized and characterized two carbamate derivatives, elucidating their crystal structures and analyzing intermolecular interactions. This study showcases the importance of hydrogen bonding in determining the three-dimensional architecture of such compounds, which could influence their reactivity and stability Das et al., 2016.

Metabolism in Insects and Mice

Douch and Smith (1971) explored the oxidation of a di-tert-butylphenyl N-methylcarbamate in various species, including insects and mice, identifying multiple oxidation products. This research offers insights into the metabolic pathways of carbamate derivatives, which could inform their environmental fate and potential bioactivity Douch & Smith, 1971.

Metal-free Synthesis of Quinoxaline Derivatives

Xie et al. (2019) reported on a metal- and base-free synthesis of quinoxaline-3-carbonyl compounds using carbazates, including tert-butyl carbazate. This approach highlights the utility of carbamate derivatives in the eco-friendly synthesis of bioactive heterocycles Xie et al., 2019.

properties

IUPAC Name

tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-8-9-5-4-6-10(7-9)11(14)18/h4-7H,8H2,1-3H3,(H2,14,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHTXZYBQQDBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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